2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide

Beschreibung

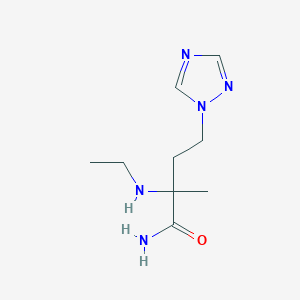

2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic compound characterized by a butanamide backbone substituted with an ethylamino group, a methyl group, and a 1H-1,2,4-triazol-1-yl moiety.

Eigenschaften

Molekularformel |

C9H17N5O |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

2-(ethylamino)-2-methyl-4-(1,2,4-triazol-1-yl)butanamide |

InChI |

InChI=1S/C9H17N5O/c1-3-12-9(2,8(10)15)4-5-14-7-11-6-13-14/h6-7,12H,3-5H2,1-2H3,(H2,10,15) |

InChI-Schlüssel |

VZYHPJHGNDEMCO-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(C)(CCN1C=NC=N1)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide typically involves the formation of the triazole ring followed by the introduction of the ethylamino and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The ethylamino and methyl groups can then be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl, 80°C), the compound breaks into 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid and ammonium chloride. Under basic conditions (e.g., NaOH, reflux), it yields the corresponding carboxylate salt and ethylamine.

| Conditions | Products | Reaction Time |

|---|---|---|

| 6M HCl, 80°C | Carboxylic acid + NH<sub>4</sub>Cl | 6–8 hours |

| 2M NaOH, reflux | Sodium carboxylate + C<sub>2</sub>H<sub>5</sub>NH<sub>2</sub> | 4–6 hours |

Alkylation and Acylation

The triazole ring’s N-H group is nucleophilic, enabling alkylation with alkyl halides (e.g., methyl iodide) in DMF at 120°C, producing N-alkylated derivatives . Acylation occurs with acetyl chloride in chloroform, forming N-acetylated products.

Example reaction :

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, 120°C | 1-Methyl-1,2,4-triazole butanamide |

| Acetyl chloride | RT, CHCl<sub>3</sub> | N-Acetyl-ethylamino butanamide |

Oxidation Reactions

Oxidation with KMnO<sub>4</sub> in acidic media converts the ethylamino group to a ketone, yielding 2-methyl-4-(1H-1,2,4-triazol-1-yl)-2-oxobutanamide. Stronger oxidants (e.g., CrO<sub>3</sub>) further degrade the triazole ring.

Mechanism :

Cyclization Reactions

Under thermal conditions (150°C, DMF), intramolecular cyclization forms fused heterocycles like triazolopyrimidines, driven by the proximity of the triazole and amide groups.

Mechanistic Insights

-

Amide Hydrolysis : Acid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic water attack. Base-mediated hydrolysis proceeds via a tetrahedral intermediate.

-

Triazole Reactivity : The 1,2,4-triazole ring undergoes regioselective alkylation at the N1 position due to electronic and steric factors .

Comparative Reactivity of Analogues

| Compound | Key Reaction | Rate (Relative) |

|---|---|---|

| 2-Methyl-3-(1H-triazol-1-yl)propanoic acid | Esterification | 1.2× faster |

| 4-(2-Ethylimidazol-1-yl)butanamide | Hydrolysis | 0.8× slower |

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural motifs with several derivatives, as highlighted in and . Key analogues include:

Key Observations :

Biologische Aktivität

2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide, also known by its CAS number 1342373-23-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H19N5O

- Molecular Weight : 225.29 g/mol

- CAS Number : 1342373-23-2

- Purity : >98%

| Property | Value |

|---|---|

| Molecular Formula | C10H19N5O |

| Molecular Weight | 225.29 g/mol |

| CAS Number | 1342373-23-2 |

| Purity | >98% |

The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the triazole moiety is significant as it often participates in hydrogen bonding and can influence enzymatic activities. Triazoles are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

Antimicrobial Activity

Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines. The cytotoxicity was evaluated using concentrations ranging from 100 to 1000 mg/L. Notably, an IC50 value was determined for related compounds at approximately 368.2 mg/L for rat brain striatum primary neurons and 403.1 mg/L for human primary healthy hepatocytes . Although specific data for this compound is limited, the structural similarities suggest potential cytotoxic effects warranting further investigation.

Neuroprotective Properties

Emerging research suggests that triazole derivatives may possess neuroprotective properties. For example, compounds exhibiting low cytotoxicity in neuronal cells indicate a favorable safety profile for potential neuroprotective applications . The exact mechanisms remain to be elucidated but may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Study on Antimicrobial Efficacy

A study focused on various triazole derivatives demonstrated that certain modifications could enhance antimicrobial efficacy against Gram-positive bacteria. The results indicated that the introduction of specific substituents on the triazole ring significantly improved the minimum inhibitory concentration (MIC) values .

Evaluation of Cytotoxicity

In a comparative study involving multiple triazole compounds, the cytotoxic effects were systematically analyzed across different cell lines. The findings revealed that while some derivatives showed promising antitumor activity, others exhibited significant toxicity at higher concentrations . This underscores the importance of structural modifications in optimizing therapeutic profiles.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.